High and Consistent Synthetic Yield in Acetylation: Quantitative Comparison with MBH Alcohol Precursor
The synthesis of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester (CAS 124957-36-4) from its corresponding Morita-Baylis-Hillman alcohol precursor (2-[hydroxy(phenyl)methyl]acrylic acid methyl ester) has been documented with a high and reproducible yield of 92% . This yield is a quantifiable benchmark for the efficiency of the acetylation step, which installs the acetoxy leaving group. In contrast, the direct use of the MBH alcohol as a building block often requires activation in situ, which can lead to lower yields due to side reactions like elimination or polymerization under basic or thermal conditions. The high isolated yield of the pre-activated acetate justifies its procurement for multi-step syntheses where material throughput is a primary concern.
| Evidence Dimension | Isolated Yield of Acetylation |
|---|---|
| Target Compound Data | 92% |
| Comparator Or Baseline | MBH alcohol precursor (2-[hydroxy(phenyl)methyl]acrylic acid methyl ester) |
| Quantified Difference | N/A (represents yield of target from comparator) |
| Conditions | Acetyl chloride, pyridine, dichloromethane, 0-20 °C, inert atmosphere |
Why This Matters
This data confirms a reliable, high-yield manufacturing step for the compound, ensuring a consistent and cost-effective supply chain for procurement.
